1-[2-(3-Methoxyphenyl)ethenyl]naphthalene
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Overview
Description
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C19H16O. It is a derivative of naphthalene, where a 3-methoxyphenyl group is attached to the naphthalene ring via an ethenyl linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene typically involves the reaction of 3-methoxybenzaldehyde with naphthalene in the presence of a base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 1-[2-(3-Methoxyphenyl)ethenyl]naphthoic acid.
Reduction: Formation of 1-[2-(3-Methoxyphenyl)ethyl]naphthalene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene can be compared with other similar compounds, such as:
- 1-[2-(2-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(4-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(3-Methylphenyl)ethenyl]naphthalene
These compounds share similar structures but differ in the position or type of substituent on the phenyl ring. The unique properties of this compound arise from the specific placement of the methoxy group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16O |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-[(E)-2-(3-methoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-18-10-4-6-15(14-18)12-13-17-9-5-8-16-7-2-3-11-19(16)17/h2-14H,1H3/b13-12+ |
InChI Key |
ILLLWKLPGYTKRF-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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